Molecular Flexibility Differential: Rotatable Bond Count vs. the 2,3,3,3-Tetrafluoro Isomer (CAS 67118-55-2) as a Conformational Proxy
The target compound possesses 5 rotatable bonds, while the positional isomer potassium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate (CAS 67118-55-2) has only 4 rotatable bonds [1][2]. This seemingly minor structural divergence arises from the distinct substitution pattern on the propionate backbone (2,2,3,3-tetrafluoro-3-(heptafluoropropoxy) vs. 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)). The increased conformational flexibility can influence the compound's aggregation behavior, micelle structure, and interaction with biological or environmental interfaces, making direct substitution scientifically unsound in mechanistic studies.
| Evidence Dimension | Conformational flexibility (rotatable bond count) |
|---|---|
| Target Compound Data | 5 rotatable bonds |
| Comparator Or Baseline | Potassium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate (CAS 67118-55-2): 4 rotatable bonds |
| Quantified Difference | 1 additional rotatable bond (+25%) |
| Conditions | In silico; as computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
This difference in conformational flexibility is a direct structural indicator of non-identical surfactant or binding behavior, preventing the isomer from being used as a 'drop-in' replacement in quantitative research or product formulations.
- [1] NCBI. PubChem Compound Summary for CID 3828552 (Target compound). Computed rotatable bond count: 5. View Source
- [2] NCBI. PubChem Compound Summary for CID 4256185 (Isomer). Computed rotatable bond count: 4. View Source
